
N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The chemical compound N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its various applications in scientific research, particularly in the synthesis of biologically active derivatives and their potential therapeutic uses.
Axially Chiral Naphthyridine Derivatives as NK1 Receptor Antagonists : Research by Natsugari et al. (1999) on axially chiral 1,7-naphthyridine-6-carboxamide derivatives highlighted their development as orally active tachykinin NK(1) receptor antagonists. These compounds, synthesized through atropodiastereoselective cyclization, exhibited significant in vitro and in vivo NK(1) antagonistic activities. Their structure-activity relationships revealed the importance of stereochemistry for NK(1) receptor recognition. This research underscores the compound's potential as a clinical candidate for treating bladder function disorders (Natsugari et al., 1999).
Pyridonecarboxylic Acids as Antibacterial Agents : Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, including analogues of this compound, to evaluate their antibacterial activities. The study found several compounds with superior activity compared to enoxacin, indicating potential for further biological study as antibacterial agents (Egawa et al., 1984).
Synthesis of Mono- and Difluoronaphthoic Acids : Research by Tagat et al. (2002) on the synthesis of mono- and difluoronaphthoic acids explored the creation of aryl carboxamides, including compounds structurally related to this compound. This work contributes to the knowledge base for synthesizing biologically active compounds with potential therapeutic applications (Tagat et al., 2002).
Antibacterial Evaluation of Naphthyridine Carboxamides : A study by Santilli et al. (1975) synthesized and evaluated naphthyridine-3-carboxamide derivatives for antibacterial efficacy in animal models. This research highlights the compound's potential utility in developing new antibacterial agents (Santilli et al., 1975).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-15-8-11(19)5-7-14(15)20/h4-9H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIURPNYPZCWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2946056.png)
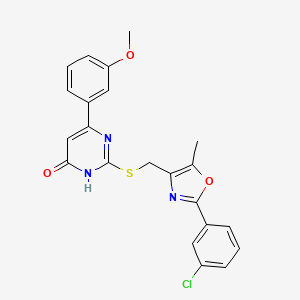

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)
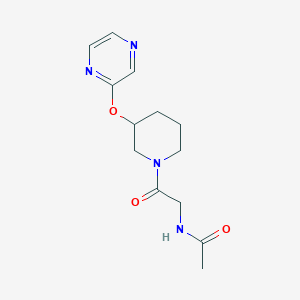

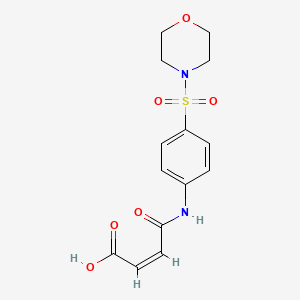
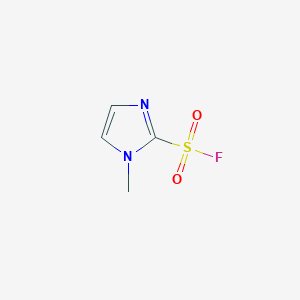

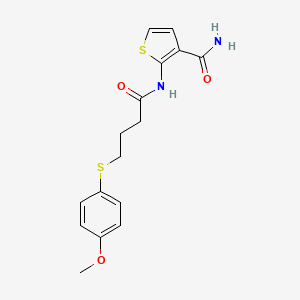
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)
